![molecular formula C23H22Br2N2O B5038109 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B5038109.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol
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Overview
Description
The compound is a derivative of carbazole, which is a heterocyclic organic compound. Carbazoles have a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a carbazole core structure, with bromine atoms attached at the 3 and 6 positions of the carbazole ring. Additionally, a propanol group with a phenylethylamino substituent would be attached at the 1 position of the carbazole .Chemical Reactions Analysis
Carbazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carbazole itself is a crystalline solid at room temperature. It’s likely that this compound would also be a solid given its structural similarity to carbazole .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2-phenylethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N2O/c24-17-6-8-22-20(12-17)21-13-18(25)7-9-23(21)27(22)15-19(28)14-26-11-10-16-4-2-1-3-5-16/h1-9,12-13,19,26,28H,10-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVAPCQDVLRLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol |
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